5-异氰酸酯-1,3-二甲基嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

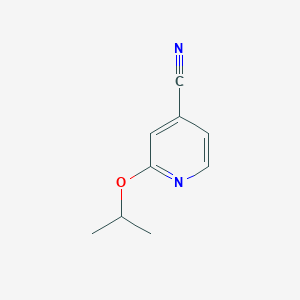

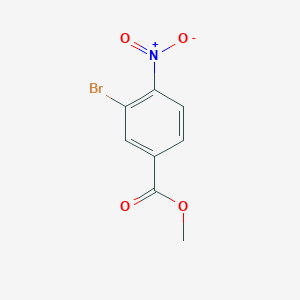

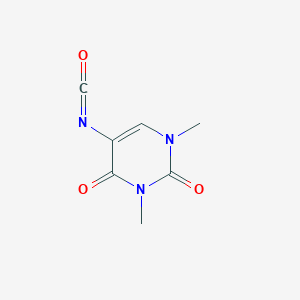

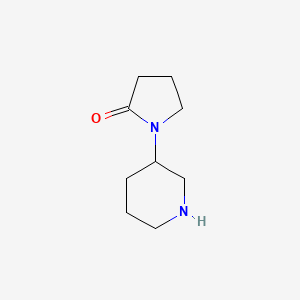

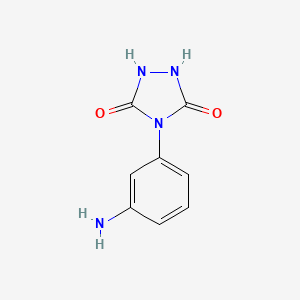

The compound "5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione" is a chemical that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The specific structure of this compound suggests it has potential reactivity due to the isocyanato group attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, 5,6-Dicyano-1,3-dimethyluracil, a related compound, was synthesized from 6-chloro-5-formyl-1,3-dimethyluracil, indicating a stepwise approach to modifying the pyrimidine core . Another study demonstrated the formation of tetracyclic compounds through the aza-Wittig reaction, followed by further reaction with an amino ester, which could be a method adaptable for synthesizing compounds like 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior. X-ray structure analysis has been used to verify the structures of such compounds, ensuring the accuracy of the synthesized products and providing insight into their three-dimensional conformation . This type of analysis would be essential for confirming the structure of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as well.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . This suggests that the isocyanato group in the target compound could also react with nitromethane under similar conditions. Additionally, the presence of the isocyanato group could allow for further functionalization through reactions with amines or alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For instance, the introduction of cyano groups has been shown to afford compounds with different reactivity, as seen in the synthesis of 5,6-dicyano-1,3-dimethyluracil . The isocyanato group in the compound of interest would likely influence its boiling point, solubility, and reactivity. These properties are essential for understanding the compound's behavior in various environments and potential applications in chemical synthesis.

科学研究应用

杂环的简便合成

1,3-二甲基嘧啶衍生物的反应性,包括与 5-异氰酸酯-1,3-二甲基嘧啶-2,4(1H,3H)-二酮 相似的结构,已被用于方便的合成方法中,用于创建各种取代的嘧啶并[4,5-d]嘧啶-2,4-二酮。这些化合物是通过与伯芳香族胺或杂环胺和醛反应实现的,展示了构建复杂杂环体系的通用方法(Hamama 等人,2012)。

稠合杂环化合物的合成

已经描述了合成稠合杂环化合物(如 5-芳基茚并[2',1':5,6]吡啶并[2,3-d]嘧啶-2,4(3H)-二酮)的有效方法,利用 1,3-二甲基嘧啶衍生物在温和条件下的反应。这展示了这些化合物在生成具有多种潜在应用的新型杂环结构中的效用(Wang 等人,2016)。

新颖的合成路线

已经探索了呋喃并[2,3-d]嘧啶-2,4(1H,3H)-二酮的一步合成新方法,使用 1,3-二甲基嘧啶衍生物与烯烃或炔烃在硝酸铈(IV)铵的存在下反应。这突出了这些衍生物在促进杂环化合物的合成新途径中的潜力(Kobayashi 等人,2000)。

先进的药物发现应用

对由涉及 1,3-二甲基嘧啶衍生物的反应合成的嘧啶基双尿嘧啶衍生物的研究表明,它们有望用于药物发现、抗菌剂和非线性光学 (NLO) 器件制造。计算和实验研究已经评估了这些化合物的动力学、热学和 NLO 特性,表明它们在先进材料科学和制药学中具有显着的效用(Mohan 等人,2020)。

环境友好的合成技术

已经使用水中的三组分缩合反应开发了创新的、环境友好的呋喃并[2,3-d]嘧啶-2,4(1H,3H)-二酮合成技术。这种方法不仅展示了 1,3-二甲基嘧啶衍生物的化学多功能性,而且还通过最大限度地减少溶剂使用和简化合成过程,符合绿色化学原则(Shaabani 等人,2002)。

属性

IUPAC Name |

5-isocyanato-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-9-3-5(8-4-11)6(12)10(2)7(9)13/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVKLXBLKNTARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618520 |

Source

|

| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

39513-61-6 |

Source

|

| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)